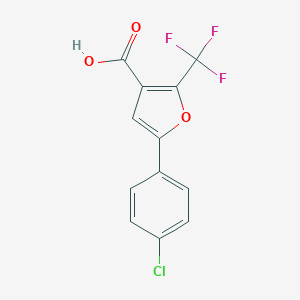

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of closely related compounds, such as 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, involves Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products (Irgashev et al., 2009). This method showcases the potential pathways to synthesize compounds with similar structures, indicating the versatility of Claisen condensation in creating furan derivatives.

Molecular Structure Analysis

Studies on structurally related compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, have explored their crystal structure, revealing interactions like π–π interactions and C—H⋯π interactions, which stabilize the molecular configuration (Choi et al., 2008). Such analyses provide insight into how the chlorophenyl and trifluoromethyl groups might influence the overall stability and reactivity of the compound.

Chemical Reactions and Properties

The compound's chemical behavior can be inferred from related research on furan derivatives. For instance, reactions of 5-[3-(trifluoromethyl)-phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been extensively studied, highlighting the furan ring's reactivity (Gajdoš et al., 2006). This suggests potential reactivity paths for the compound , especially in condensation reactions.

Physical Properties Analysis

Research on the solubility and thermodynamic properties of related 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives in organic solvents provides valuable information on the physical properties of such compounds (Sobechko et al., 2019). These studies elucidate how structural modifications, like the introduction of a chlorophenyl or trifluoromethyl group, could affect solubility and thermodynamic behavior.

Chemical Properties Analysis

The compound's chemical properties can be somewhat inferred from its structural analogs. For example, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid illustrates the potential of furan derivatives for oxidation reactions, providing a pathway to transform the parent compound into more complex derivatives (Dijkman et al., 2014).

Wissenschaftliche Forschungsanwendungen

Furan Derivatives Synthesis and Applications

Furan derivatives, including those related to 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, have been a focal point in research due to their promising applications in pharmaceuticals, polymers, and biofuels. The synthesis and reactions of furan compounds often involve complex chemical processes designed to explore their potential in various scientific domains.

Biomass-Derived Furan Compounds : Research has demonstrated the production of acid chloride derivatives from biomass-derived furan compounds, such as 5-(chloromethyl)furan-2-carboxylic acid, showcasing their utility in creating biofuels and polymers (Dutta, Wu, & Mascal, 2015). This highlights the importance of furan derivatives in sustainable chemistry and material science.

Thermodynamic Properties : The study of thermodynamic properties of furan carboxylic acids, including their solubility and enthalpy of fusion in organic solvents, provides critical insights into their potential applications in chemical processes and formulation development (Sobechko et al., 2019).

Enzyme-Catalyzed Synthesis : The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) through enzyme-catalyzed processes showcases the potential of biotechnological applications in producing biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).

Antibacterial Properties : Furan derivatives have been synthesized with significant antibacterial activities, indicating their potential in developing new antimicrobial agents (Ирадян et al., 2014).

Carboxylation Processes : Innovative carboxylation routes to furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 offer scalable and environmentally friendly alternatives for synthesizing important diacids used in polymers, potentially replacing petroleum-derived materials (Dick et al., 2017).

Biocatalysis for Furan Acids Production : The use of cofactor-engineered whole-cell biocatalysts for the high productivity synthesis of furan carboxylic acids demonstrates the efficiency of bio-engineered processes in enhancing the production of valuable chemical compounds from renewable resources (Zhang et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The hazard statements include H301, and the precautionary statements include P301 + P310 . These codes provide information about the hazards associated with the compound and the recommended precautions when handling it.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUIEVOFWHVZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371503 | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

CAS RN |

175276-60-5 | |

| Record name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)